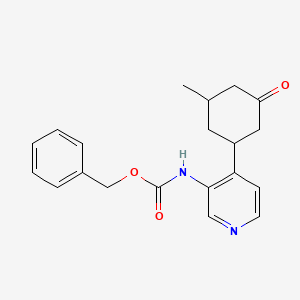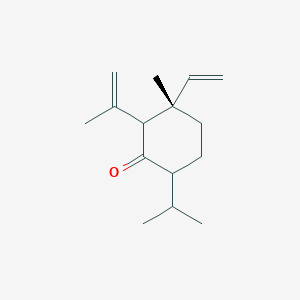
Shyobunone isomer 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has the molecular formula C15H24O and a molecular weight of 220.3505 g/mol . Shyobunone isomer 1 is one of several stereoisomers of shyobunone, which are known for their distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of shyobunone isomer 1 involves the cyclization of specific precursors under controlled conditions. One common method includes the use of MeONa-MeOH (sodium methoxide in methanol) under reflux for 7-9 hours . This reaction results in a mixture of six possible isomers, including this compound, in varying ratios.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of essential oil from the rhizomes of Acorus calamus. The essential oil is then subjected to fractional distillation and chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Shyobunone isomer 1 undergoes several types of chemical reactions, including:
Oxidation: Shyobunone can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert shyobunone into its corresponding alcohols.
Substitution: Shyobunone can undergo substitution reactions, particularly at the vinyl and isopropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine and chlorine are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of shyobunone, each with unique chemical properties .
Scientific Research Applications
Shyobunone isomer 1 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of shyobunone isomer 1 involves its interaction with the nervous system of insects, leading to neurotoxicity. It disrupts the normal functioning of neurotransmitters, causing paralysis and death in pests . The exact molecular targets and pathways are still under investigation, but it is believed to affect ion channels and neurotransmitter receptors.
Comparison with Similar Compounds
Shyobunone isomer 1 can be compared with other similar compounds, such as:
Isoshyobunone: Another isomer with similar molecular formula but different structural arrangement.
6-Epishyobunone: A stereoisomer with distinct chemical properties and biological activities.
2α-Isopropenyl-6α-isopropyl-3α-methyl-3α-vinylcyclohexanone: Another related compound with unique stereochemistry.
This compound stands out due to its specific insecticidal and repellant properties, making it a valuable compound in pest control and other applications.
Properties
Molecular Formula |
C15H24O |
|---|---|
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(3S)-3-ethenyl-3-methyl-6-propan-2-yl-2-prop-1-en-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C15H24O/c1-7-15(6)9-8-12(10(2)3)14(16)13(15)11(4)5/h7,10,12-13H,1,4,8-9H2,2-3,5-6H3/t12?,13?,15-/m1/s1 |
InChI Key |
GWHRSRIPLDHJHR-SSDMNJCBSA-N |
Isomeric SMILES |
CC(C)C1CC[C@@](C(C1=O)C(=C)C)(C)C=C |
Canonical SMILES |
CC(C)C1CCC(C(C1=O)C(=C)C)(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



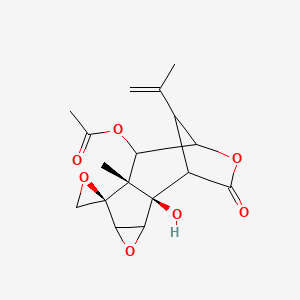
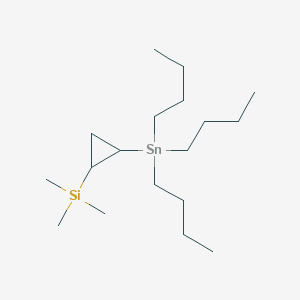
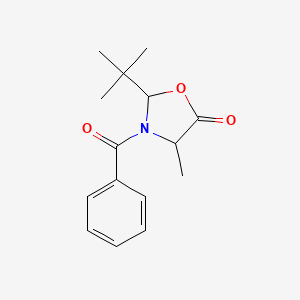

![Benzyl 2-[[2-[(2-amino-4-phenylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14785219.png)
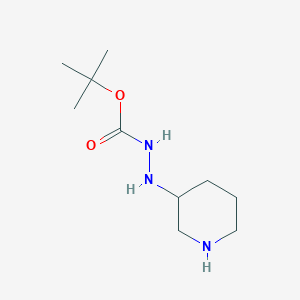

![[4-(2-Aminoethyl)-1-benzyl-4-piperidyl]methanol](/img/structure/B14785233.png)
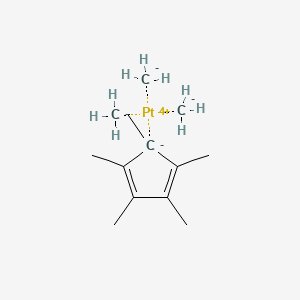

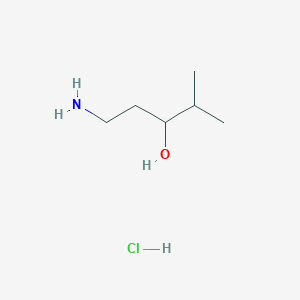
![(4S,5R)-5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-ol](/img/structure/B14785252.png)
